1-(3,4-Dichlorophenyl)-3-(1,1-dioxidotetrahydrothiophen-3-yl)urea
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Description
1-(3,4-Dichlorophenyl)-3-(1,1-dioxidotetrahydrothiophen-3-yl)urea is a useful research compound. Its molecular formula is C11H12Cl2N2O3S and its molecular weight is 323.19. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structure Analysis
Research on similar urea derivatives, like the synthesis of novel thiazolyl urea derivatives, highlights the importance of these compounds in the development of new materials with promising antitumor activities. The structural confirmation through elemental analysis, NMR, and X-ray diffraction analysis underlines the critical role of detailed synthesis and structure analysis in understanding the properties and potential applications of such compounds (Ling et al., 2008).
Corrosion Inhibition
Urea derivatives, specifically triazinyl urea derivatives, have been evaluated for their efficacy as corrosion inhibitors for mild steel in acidic solutions. Their strong adsorption on the metal surface leads to the formation of a protective layer, indicating their potential application in materials science and engineering to enhance the durability of metals (Mistry et al., 2011).
Optoelectronic Applications
The investigation of electronic, optical, and nonlinear optical properties of chalcone derivatives demonstrates the potential use of urea-related compounds in optoelectronic device fabrications. These studies suggest that such compounds could be valuable in developing materials with superior optoelectronic properties (Shkir et al., 2018).
Environmental Applications
Urea derivatives have been studied for their roles in environmental applications, such as the degradation of antimicrobials like triclosan and triclocarban. These studies contribute to our understanding of environmental pollution and the development of methods for mitigating the impact of hazardous substances (Sirés et al., 2007).
Photocatalysis
Research on the simultaneous production of hydrogen and degradation of organic pollutants using TiO2 photocatalysts modified with urea derivatives underlines the importance of these compounds in photocatalysis. Such applications point towards innovative approaches for energy production and pollution reduction (Kim et al., 2012).
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(1,1-dioxothiolan-3-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2N2O3S/c12-9-2-1-7(5-10(9)13)14-11(16)15-8-3-4-19(17,18)6-8/h1-2,5,8H,3-4,6H2,(H2,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNFQCBCIJWCSEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601333135 |
Source
|
Record name | 1-(3,4-dichlorophenyl)-3-(1,1-dioxothiolan-3-yl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601333135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
43.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49727124 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
630065-22-4 |
Source
|
Record name | 1-(3,4-dichlorophenyl)-3-(1,1-dioxothiolan-3-yl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601333135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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